molecular formula C15H11BrCl2N2O2S B2412109 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole CAS No. 2379993-26-5

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole

Cat. No.: B2412109
CAS No.: 2379993-26-5
M. Wt: 434.13
InChI Key: CKYUHXOVGVDKNZ-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with bromine, chlorine, and sulfonyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Halogenation: The starting material, 5,6-dimethylbenzimidazole, undergoes nitration followed by halogenation to introduce bromine and chlorine atoms at specific positions on the aromatic ring.

    Sulfonylation: The halogenated intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the sulfonyl group at the desired position.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity. The exact pathways and targets are subject to ongoing research, with studies focusing on its effects at the molecular and cellular levels.

Comparison with Similar Compounds

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole can be compared with other benzimidazole derivatives, such as:

    1-(2-Chloro-4,5-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole: Similar structure but with different halogen substituents, leading to variations in reactivity and biological activity.

    1-(2-Bromo-4,5-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole: Lacks the chlorine atoms, which may affect its chemical properties and applications.

    1-(2-Bromo-4,5-dichlorophenyl)sulfonylbenzimidazole: Lacks the methyl groups, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bromo-4,5-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2O2S/c1-8-3-13-14(4-9(8)2)20(7-19-13)23(21,22)15-6-12(18)11(17)5-10(15)16/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYUHXOVGVDKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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